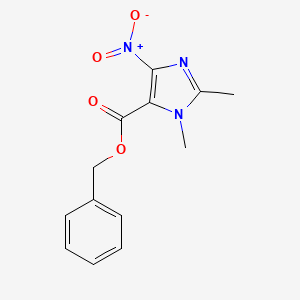

苯甲酸 1,2-二甲基-4-硝基-1H-咪唑-5-酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate-related compounds often involves one-pot synthesis techniques, such as nitro reductive cyclization methods. For example, an efficient one-pot synthesis method using sodium dithionite as a reductive cyclizing agent in DMSO medium has been developed for the synthesis of similar compounds. This method allows for the efficient and straightforward synthesis of complex imidazole derivatives (Vasantha Kumar et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated through single-crystal X-ray diffraction techniques, revealing their crystalline forms and intermolecular interactions. For instance, studies have shown that these compounds can crystallize in specific systems, displaying distinct molecular geometries and hydrogen bonding patterns that contribute to their stability and properties (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

Imidazole derivatives, including benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate, undergo various chemical reactions that highlight their reactivity and potential applications. These reactions can lead to the formation of novel compounds with interesting chemical and biological properties. For example, the reactivity with electron-poor olefins and dimethylacetylene dicarboxylate under microwave irradiation has been explored to afford compounds with potential antileukemic activity (R. Mekheimer et al., 1997).

Physical Properties Analysis

The physical properties of benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate and related compounds are characterized by spectroscopic, computational, and electrochemical studies. These studies provide insights into their electronic structures, absorption spectra, and electrochemical behavior, which are essential for understanding their potential applications in various fields (Arup Datta et al., 2016).

科学研究应用

抗菌和抗炎剂

研究表明,苯并咪唑-5-羧酸酯衍生物作为有前景的抗菌和抗炎剂具有潜力。通过“一锅法”硝基还原环化反应合成的N-芳基亚烷基-2-(2,4-二氯苯基)-1-丙基-1H-苯并[d]咪唑-5-碳酰肼类的新系列表现出显着的抗炎和抗菌活性。该系列中的化合物显示出对爪水肿的显着抑制作用,并显示出有效的抗菌和抗真菌活性,在某些情况下可与标准药物相当或优于标准药物(Vasantha 等人,2015 年)。

金属有机框架 (MOF)

通过引入多羧酸根和含 1H-咪唑-4-基的配体,MOF 的结构多样性和传感特性得到增强。涉及这些配体的研究导致合成具有不同网络和功能特性的新型 MOF。这些骨架由于其独特的结构特征,在储气、分离和传感器方面具有潜在的应用(Liu 等人,2018 年)。

发光传感器

已经合成了基于二甲基苯基咪唑二羧酸酯的镧系元素 (III)-有机骨架,并显示出作为检测苯甲醛衍生物的荧光传感器的希望。这些配合物的特点是选择性灵敏和 Eu(3+) 或 Tb(3+) 离子的尖锐发射带,使其适用于化学传感应用(Shi 等人,2015 年)。

结构研究和合成

多组分绿色合成方法已应用于创建多取代咪唑,突出了咪唑衍生物在各种化学反应中的多功能性和在制药和材料科学中的潜在应用。这些方法强调高产率、较短的反应时间和易于后处理,有助于咪唑衍生物的可持续合成(Mohamed 等人,2015 年)。

作用机制

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

安全和危害

未来方向

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

属性

IUPAC Name |

benzyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-9-14-12(16(18)19)11(15(9)2)13(17)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVDLOZMHHTJIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811064 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)